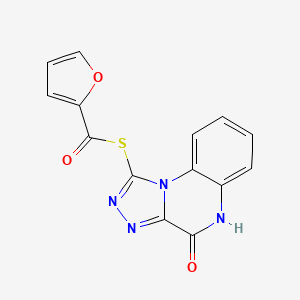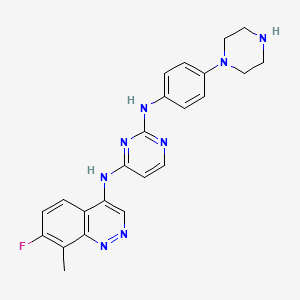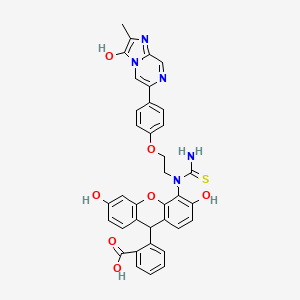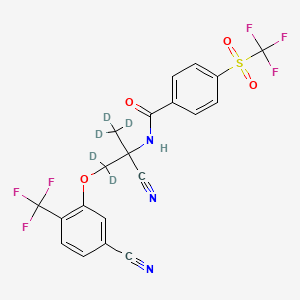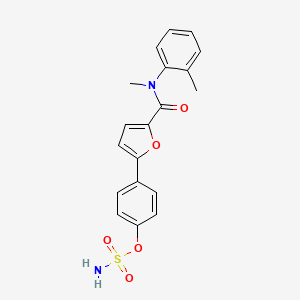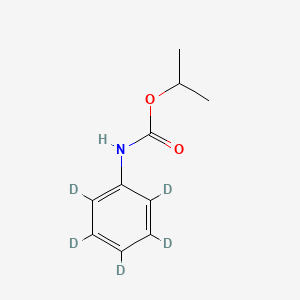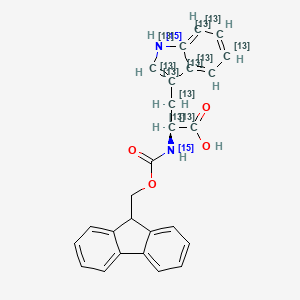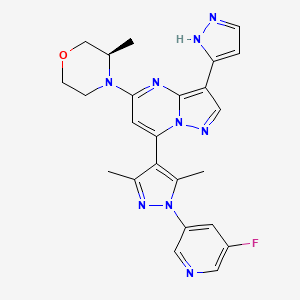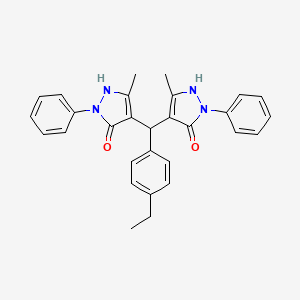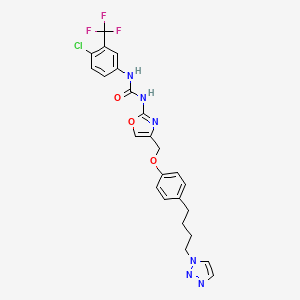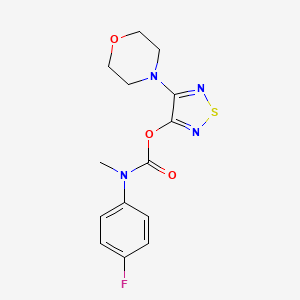
Jzp-MA-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jzp-MA-13 is a selective inhibitor of the enzyme alpha/beta-hydrolase domain 6 (ABHD6). It demonstrates impressive specificity with an inhibitory concentration (IC50) value of 392 nanomolar. This compound does not inhibit monoacylglycerol lipase, alpha/beta-hydrolase domain 12, fatty acid amide hydrolase, or other serine hydrolases . Additionally, this compound serves as a positron emission tomography ligand for in vivo imaging of ABHD6 .
Méthodes De Préparation
The synthetic routes and reaction conditions for Jzp-MA-13 involve the selective inhibition of ABHD6. The compound is synthesized through a series of chemical reactions that ensure its specificity and potency. The industrial production methods for this compound are designed to maintain high purity and yield, ensuring its effectiveness as an inhibitor .
Analyse Des Réactions Chimiques
Jzp-MA-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound that retain its inhibitory properties .
Applications De Recherche Scientifique
Jzp-MA-13 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzyme ABHD6 and its role in various biochemical pathways. In biology, this compound is utilized to investigate the physiological functions of ABHD6 and its involvement in metabolic processes. In medicine, this compound is employed in the development of diagnostic imaging techniques, particularly positron emission tomography, to visualize ABHD6 activity in vivo. In industry, this compound is used in the production of high-purity inhibitors for research and development purposes .
Mécanisme D'action
The mechanism of action of Jzp-MA-13 involves the selective inhibition of ABHD6. By binding to the active site of ABHD6, this compound prevents the enzyme from catalyzing the hydrolysis of its substrates. This inhibition disrupts the normal metabolic processes regulated by ABHD6, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include the endocannabinoid system and lipid metabolism .
Comparaison Avec Des Composés Similaires
Jzp-MA-13 is unique in its high specificity for ABHD6, with an IC50 value of 392 nanomolar. Similar compounds include inhibitors of monoacylglycerol lipase, alpha/beta-hydrolase domain 12, and fatty acid amide hydrolase. these compounds do not exhibit the same level of specificity and potency as this compound. The uniqueness of this compound lies in its ability to selectively inhibit ABHD6 without affecting other serine hydrolases .
Propriétés
Formule moléculaire |
C14H15FN4O3S |
|---|---|
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3 |
Clé InChI |
RIKYCZUBFKVWPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


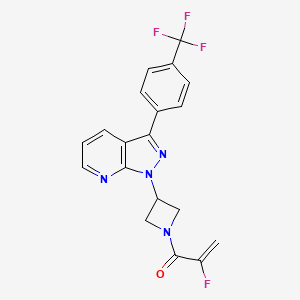

![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
